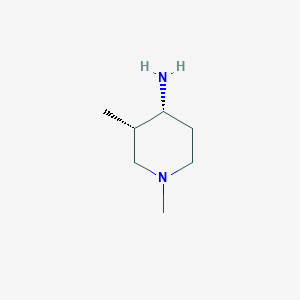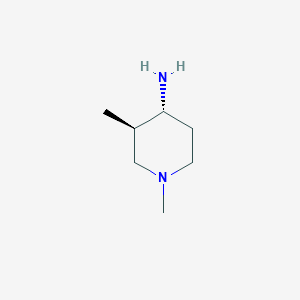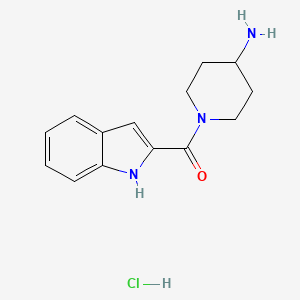
(3S,4R)-1,3-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1,3-dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and chemical synthesis. The stereochemistry of the compound, indicated by the (3S, 4R) configuration, plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1,3-dimethylpiperidin-4-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical reactions with enzymatic resolution. For instance, a lipase-mediated resolution protocol can be used to obtain the desired enantiomer with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as ring-closing metathesis and SN2 displacement reactions, followed by purification techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1,3-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
(3S,4R)-1,3-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (3S,4R)-1,3-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the presence of functional groups. It may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3S, 4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride: This compound has a similar piperidine ring structure but with a fluorine substituent, which can alter its chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit a wide range of biological activities.
(3S, 4R)-3-Hydroxypiperidine-4-carboxylic acid: This compound has a hydroxyl group and a carboxylic acid group, making it useful in different synthetic applications.
Uniqueness
The uniqueness of (3S,4R)-1,3-dimethylpiperidin-4-amine lies in its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This configuration can significantly influence its reactivity and interaction with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(3S,4R)-1,3-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B8061199.png)
![2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone](/img/structure/B8061203.png)
![1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B8061209.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone](/img/structure/B8061221.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone](/img/structure/B8061222.png)
![2-Ethyl-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B8061223.png)
![cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061232.png)
![4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B8061238.png)
![(3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061248.png)
![1-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8061269.png)

![1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride](/img/structure/B8061301.png)
![3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole](/img/structure/B8061303.png)

